molecular formula C11H9NO2S B1270435 2-Benzyl-1,3-thiazole-4-carboxylic acid CAS No. 36916-44-6

2-Benzyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1270435
CAS RN: 36916-44-6
M. Wt: 219.26 g/mol
InChI Key: OUVVHURAIHESSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-1,3-thiazole-4-carboxylic acid is a compound that belongs to the thiazole class, which is noted for its significance in medicinal chemistry due to its presence in compounds with various bioactivities. Thiazole and its derivatives are versatile scaffolds in synthetic organic chemistry, enabling the development of numerous compounds with potential pharmacological activities.

Synthesis Analysis

The synthesis of thiazole derivatives, including structures similar to 2-Benzyl-1,3-thiazole-4-carboxylic acid, involves strategic functionalization and cyclization reactions. Synthesis approaches often leverage the reactivity of carboxylic acid derivatives and their intermediates to introduce the benzyl and thiazole components. Techniques such as the reaction of acid chlorides with amines or the condensation of thiourea with dichloroacetic acid and aromatic aldehydes have been explored (Li et al., 2015; Al Dulaimy et al., 2017).

Molecular Structure Analysis

Detailed structural, electronic, and spectroscopic studies of thiazole derivatives, including 2-Benzyl-1,3-thiazole-4-carboxylic acid, utilize techniques such as X-ray diffraction, NMR, and DFT calculations. These studies help in understanding the conformational stability, electronic distribution, and potential reactive sites of the molecules (Singh et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclocondensation, acylation, and nucleophilic substitution, offering pathways for further functionalization. The reactivity of the thiazole ring and the carboxylic acid group enables the synthesis of a wide range of derivatives with potential bioactivity (Radatz et al., 2014).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and other areas. Studies often focus on the crystalline behavior and thermal stability of these compounds, providing insights into their suitability for various applications (Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-Benzyl-1,3-thiazole-4-carboxylic acid and related derivatives, including their reactivity, potential as ligands, and interactions with biological targets, are of significant interest. Their ability to engage in hydrogen bonding and other non-covalent interactions makes them valuable in the design of molecules with desired biological activities (Durcik et al., 2020).

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Synthesis of 2-Substituted 1,3-Benzoselenazoles

    A study by Radatz et al. (2014) outlines a metal-free method for synthesizing 2-substituted 1,3-benzoselenazoles, indicating the versatility of thiazole derivatives in chemical synthesis (Radatz et al., 2014).

  • Synthesis of Hydroxy-Substituted 2-Aminobenzothiazole Derivatives

    Durcik et al. (2020) report a novel synthesis method for hydroxy-substituted 2-aminobenzothiazole derivatives, highlighting the compound's potential as building blocks in drug discovery (Durcik et al., 2020).

Biological Activities and Applications

  • Fungicidal and Antivirus Activities

    Fengyun et al. (2015) synthesized novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and found them to exhibit significant fungicidal and antivirus activities (Fengyun et al., 2015).

  • Antibacterial Properties

    Al Dulaimy et al. (2017) synthesized 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and reported their antibacterial properties, suggesting their potential use in combating bacterial infections (Al Dulaimy et al., 2017).

Corrosion Inhibition

  • Mild Steel Anti-Corrosion Potential: Chaitra et al. (2016) explored the use of thiazole derivatives as corrosion inhibitors for mild steel in acidic media, showcasing their potential in industrial applications (Chaitra et al., 2016).

Molecular Docking and Inhibition Studies

  • Acetylcholinesterase Inhibition: Haroon et al. (2021) conducted studies on thiazole-4-carboxylates for acetylcholinesterase inhibition, indicating their potential use in treating neurological disorders (Haroon et al., 2021).

Mechanistic Insights and Novel Synthetic Methods

  • Degradation of Thiazole-4-Carboxylic Acids

    Hall and Walker (1966) utilized the Curtius reaction for degrading thiazole-4-carboxylic acids, providing insights into the chemical properties and degradation pathways of such compounds (Hall & Walker, 1966).

  • Convenient Synthesis of 2-Acyl Benzothiazoles/Thiazoles

    Huang et al. (2019) developed an efficient strategy for synthesizing 2-acyl benzothiazoles/thiazoles, highlighting the compound's utility in chemical syntheses (Huang et al., 2019).

properties

IUPAC Name

2-benzyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVVHURAIHESSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363440
Record name 2-benzyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,3-thiazole-4-carboxylic acid

CAS RN

36916-44-6
Record name 2-benzyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Rink amide resin (0.627 g, 0.752 mmol, 1.20 mmol/g) was suspended and allowed to swell for 10 minutes in 4 mL of N,N-dimethylformamide (DMF). Phenylacetic acid (0.15 g, 1.1 mmol) and triethylamine (0.21 mL, 1.5 mmol) were then added to the reaction mixture. 0-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 0.46 g, 1.2 mmol) was added and the reaction mixture was swirled for two hours, filtered, and washed with DMF and dichloromethane. The resin was then suspended in 5 mL of toluene and 2,4-bis-(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent, 0.93 g, 2.3 mmol) was added to the suspension. The reaction mixture was then swirled for 2 hours at 65° C., filtered, and washed with DMF and dichloromethane. The resin (0.50 g, 0.60 mmol) was then allowed to swell in 5 mL of tetrahydrofuran for 10 minutes and bromopyruvic acid (0.060 g, 0.36 mmol) was added to the reaction mixture. The mixture was then subjected to microwave irradiation for 20 minutes at 135° C., and followed by filtration to yield crude 2-benzyl-thiazole-4-carboxylic acid. MS m/z calc. 219.0, found (ESI); 220.2 (M+H+). Retention time 2.38 minutes. The crude acid was dissolved in 2 mL of acetonitrile containing triethylamine (0.0836 mL, 0.600 mmol) and 2-(3,4-dimethoxy-phenyl)-ethylamine (0.0332 mL, 0.200 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (0.0836 g, 0.220 mmol) was added and the solution was allowed to stir for 16 hours. The reaction mixture was then purified by reverse-phase preparative liquid chromatography to yield (0.011 g, 0.029 mmol, 4.8%) a colorless oil. MS m/z calc. 382.1, found (ESI); 383.2 (M+H+) Retention time 2.97 minutes. 1H NMR (400 MHz, CD3CN) δ 2.85 (t, J=7.0 Hz, 2H), 3.53-3.65 (m, 2H), 3.78 (s, 3H), 3.80 (s, 3H), 4.33 (s, 2H), 6.78-6.91 (m, 3H), 7:29-7.42 (m, 5H), 7.52 (s, 1H), 7.92 (s, 1H)
[Compound]
Name
amide
Quantity
0.627 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Four
[Compound]
Name
resin
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0.06 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

Rink amide resin (0.627 g, 0.752 mmol, 1.20 mmol/g) was suspended and allowed to swell for 10 minutes in 4 mL of N,N-dimethylformamide (DMF). Phenylacetic acid (0.15 g, 1.1 mmol) and triethylamine (0.21 mL, 1.5 mmol) were then added to the reaction mixture. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 0.46 g, 1.2 mmol) was added and the reaction mixture was swirled for two hours, filtered, and washed with DMF and dichloromethane. The resin was then suspended in 5 mL of toluene and 2,4-bis-(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent, 0.93 g, 2.3 mmol) was added to the suspension. The reaction mixture was then swirled for 2 hours at 65° C., filtered, and washed with DMF and dichloromethane. The resin (0.50 g, 0.60 mmol) was then allowed to swell in 5 mL of tetrahydrofuran for 10 minutes and bromopyruvic acid (0.060 g, 0.36 mmol) was added to the reaction mixture. The mixture was then subjected to microwave irradiation for 20 minutes at 135° C., and followed by filtration to yield crude 2-benzyl-thiazole-4-carboxylic acid. MS m/z calc. 219.0, found (ESI); 220.2 (M+H+). Retention time 2.38 minutes. The crude acid was dissolved in 2 mL of acetonitrile containing triethylamine (0.0836 mL, 0.600 mmol) and 2-(3,4-dimethoxy-phenyl)-ethylamine (0.0332 mL, 0.200 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (0.0836 g, 0.220 mmol) was added and the solution was allowed to stir for 16 hours. The reaction mixture was then purified by reverse-phase preparative liquid chromatography to yield (0.011 g, 0.029 mmol, 4.8%) a colorless oil. MS m/z calc. 382.1, found (ESI); 383.2 (M+H+) Retention time 2.97 minutes. 1H NMR (400 MHz, CD3CN) δ2.85 (t, J=7.0 Hz, 2H), 3.53-3.65 (m, 2H), 3.78 (s, 3H), 3.80 (s, 3H), 4.33 (s, 2H), 6.78-6.91 (m, 3H), 7.29-7.42 (m, 5H), 7.52 (s, 1H), 7.92 (s, 1H)
[Compound]
Name
amide
Quantity
0.627 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Four
[Compound]
Name
resin
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0.06 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.